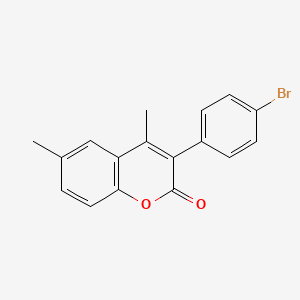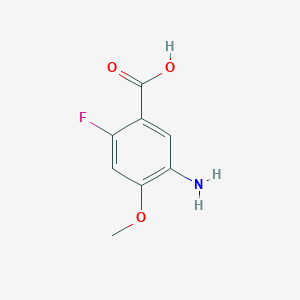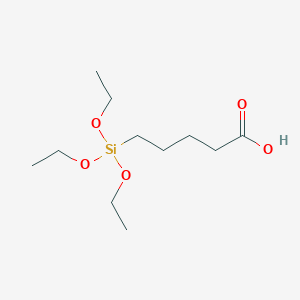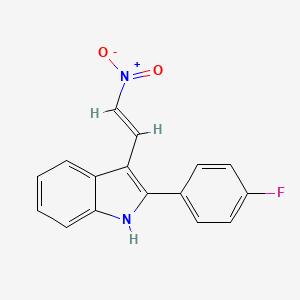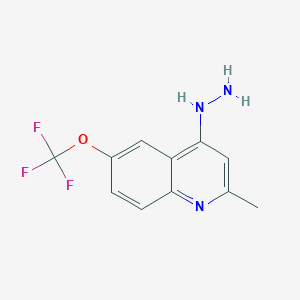
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline
Descripción general
Descripción
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline, also known as HMPTQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a class of organic compounds that contains a benzene ring fused to a pyridine ring. The trifluoromethoxy group in HMPTQ makes it a highly reactive compound, which has led to its use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological targets. These intermediates may form covalent bonds with proteins or other biomolecules, leading to changes in their activity or function.
Biochemical and Physiological Effects:
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of certain receptors, such as the GABA(A) receptor. In addition, 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline has been shown to have antitumor activity in some cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline in lab experiments is its high reactivity, which allows it to interact with a wide range of biological targets. However, this same reactivity can also be a limitation, as it can lead to non-specific interactions with biomolecules. In addition, the toxicity of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline can be a concern, particularly at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline. One area of interest is the development of new drug candidates based on the structure of this compound. Another area of interest is the study of the biological targets of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline and the mechanisms by which it interacts with these targets. Finally, the development of new synthetic methods for 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline and related compounds may also be an area of future research.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline has been shown to have activity against a variety of different targets, including enzymes, receptors, and ion channels. This makes it a versatile compound that can be used to study a wide range of biological processes.
Propiedades
IUPAC Name |
[2-methyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-6-4-10(17-15)8-5-7(18-11(12,13)14)2-3-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZEHUHAAHPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)
acetic acid](/img/structure/B3039488.png)
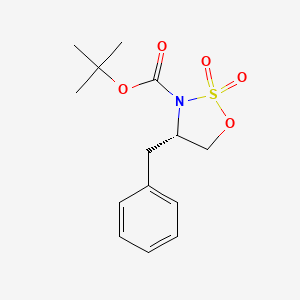
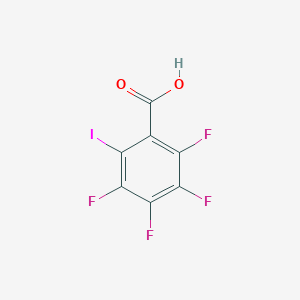

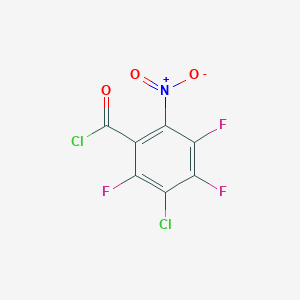


![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)
